Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0) is a spirocyclic building block featuring a 5-azaspiro[2.5]octane core with an 8-oxo (ketone) substituent and a benzyl carbamate (Cbz) protecting group on the ring nitrogen. With molecular formula C₁₅H₁₇NO₃, a molecular weight of 259.30 g/mol, and a computed XLogP3 of 1.4, it resides within favorable drug-like property space.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 1232542-21-0
Cat. No. B1376055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
CAS1232542-21-0
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H17NO3/c17-13-6-9-16(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyGDOXXSFSNQTKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 8-Oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0): A Spirocyclic Cbz-Protected Ketone Building Block for Drug Discovery


Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0) is a spirocyclic building block featuring a 5-azaspiro[2.5]octane core with an 8-oxo (ketone) substituent and a benzyl carbamate (Cbz) protecting group on the ring nitrogen . With molecular formula C₁₅H₁₇NO₃, a molecular weight of 259.30 g/mol, and a computed XLogP3 of 1.4, it resides within favorable drug-like property space [1]. The spiro[2.5]octane scaffold imposes conformational rigidity that is increasingly sought in medicinal chemistry to enhance binding affinity and target selectivity [2]. This compound serves as a versatile intermediate for constructing constrained peptidomimetics, protease inhibitors, and other bioactive molecules [3].

Why Generic Substitution of Benzyl 8-Oxo-5-azaspiro[2.5]octane-5-carboxylate Fails: Orthogonal Deprotection and Ketone Reactivity Are Non-Interchangeable


The benzyl carbamate (Cbz) protecting group and the 8-oxo ketone together define a reactivity profile that cannot be replicated by either the tert-butyl carbamate (Boc) analog or the reduced (non-oxo) benzyl derivative. Cbz and Boc are orthogonal protecting groups: Cbz is cleaved by catalytic hydrogenolysis under conditions where Boc remains intact, while Boc is removed by mild acidolysis that leaves Cbz untouched [1]. Substituting the benzyl ester for a tert-butyl ester would therefore alter the entire synthetic sequence design in multi-step routes requiring selective deprotection. Furthermore, the 8-oxo ketone provides a reactive handle for reductive amination, Grignard addition, or oxime formation that is entirely absent in the reduced benzyl 5-azaspiro[2.5]octane-5-carboxylate (CAS 1454650-21-5) . These structural features are not interchangeable without fundamentally redesigning the synthetic pathway, making direct comparison of procurement specifications essential.

Quantitative Differentiation Evidence: Benzyl 8-Oxo-5-azaspiro[2.5]octane-5-carboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc in Spirocyclic Building Block Design

The benzyl carbamate (Cbz) group on Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate enables orthogonal deprotection relative to the tert-butyl carbamate (Boc) analog. Cbz is stable to the mild acidic conditions (e.g., TFA, HCl/dioxane) that cleave Boc, while Boc is completely stable under the catalytic hydrogenolysis conditions (H₂, Pd/C) used to remove Cbz [1]. This orthogonality is a fundamental design parameter in multi-step synthesis: selecting the benzyl ester over the tert-butyl ester determines the entire protecting group strategy and reaction sequence. The Boc analog (tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, CAS 143306-64-3) cannot be selectively deprotected in the presence of acid-sensitive functionalities, whereas the Cbz analog can [2].

Protecting group strategy Orthogonal deprotection Multi-step synthesis Spirocyclic intermediates

Ketone Reactivity Advantage: 8-Oxo Group Enables Downstream Functionalization Absent in Reduced Analog

The 8-oxo ketone group on Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate provides a reactive carbonyl handle for transformations including reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation. This ketone is absent in the reduced analog, Benzyl 5-azaspiro[2.5]octane-5-carboxylate (CAS 1454650-21-5, molecular formula C₁₅H₁₉NO₂, MW 245.32) . The reduced analog contains only a methylene group at the 8-position and therefore cannot participate in carbonyl-based C–C or C–N bond-forming reactions without prior oxidation. The 8-oxo compound thus offers a qualitatively different synthetic entry point: it can be directly elaborated via the ketone while the Cbz group remains intact, enabling sequential orthogonal functionalization at both the 8-position (ketone) and the piperidine nitrogen (after Cbz deprotection) [1].

Reductive amination Ketone functionalization Building block versatility Spiropiperidine derivatization

Conformational Rigidity of Spiro[2.5]octane Scaffold: Quantitative Structural Parameters vs. Non-Spiro Analogs

The spiro[2.5]octane core of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate imposes significant conformational rigidity compared to non-spirocyclic piperidine building blocks. The target compound has a computed rotatable bond count of 3 (PubChem) [1], while a comparable non-spiro 4-oxopiperidine derivative (e.g., benzyl 4-oxopiperidine-1-carboxylate) has 2 rotatable bonds but lacks the rigidifying cyclopropane ring that restricts the conformational freedom of the piperidine ring itself. The spiro junction creates a well-defined, three-dimensional orientation of substituents, which has been shown in the azaspiro[2.5]octane carboxamide series to yield nanomolar-potent histamine-3 receptor antagonists with favorable brain-to-plasma ratios (~3) after intravenous dosing in mice [2]. The 8-oxo group further constrains the ring geometry through the sp²-hybridized carbonyl carbon, reducing the number of low-energy conformers accessible to the scaffold.

Conformational restriction Spiro scaffold Drug design Binding affinity

Price and Purity Comparison: Benzyl vs. tert-Butyl 8-Oxo-5-azaspiro[2.5]octane-5-carboxylate

Procurement data from multiple vendors permits direct price comparison between Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0) and its tert-butyl analog (CAS 143306-64-3). The benzyl ester is available at 97% purity from Fluorochem at £970.00/g and at 97% from CymitQuimica at €1,222.00/g . The Boc analog is available at 97% purity from Aladdin at $838.90/g and from CymitQuimica at €649.00/g . While the Boc analog is less expensive per gram, the compounds serve orthogonal synthetic purposes and are not interchangeable; the price difference reflects differences in synthetic routes and commercial demand rather than a meaningful substitution opportunity. Both compounds have similar purity specifications (typically 97–98%), though the benzyl ester is also available from Macklin at 95% purity at a lower price point (¥2,434/250 mg) .

Procurement Cost comparison Purity specification Building block sourcing

Storage Stability: Refrigerated Storage Requirement and Physical Form Comparison

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate requires storage at 2–8°C, as specified by multiple vendors including Chemsrc and ChemicalBook . In contrast, the tert-butyl analog (CAS 143306-64-3) is a solid at ambient temperature and is reported to be stored at 2–8°C under desiccated conditions . The benzyl ester is reported to be a liquid by Fluorochem, while the tert-butyl analog is a solid . The liquid physical form of the benzyl ester may present different handling and formulation considerations compared to the solid Boc analog, including ease of dispensing for solution-phase chemistry. The recommended refrigerated storage is consistent with the need to suppress potential degradation of the benzyl carbamate moiety, which can be susceptible to thermal decomposition under prolonged room-temperature storage.

Storage condition Stability Physical form Laboratory handling

Optimal Application Scenarios for Benzyl 8-Oxo-5-azaspiro[2.5]octane-5-carboxylate Based on Differentiated Evidence


Multi-Step Synthesis Requiring Orthogonal Amine Protection (Cbz Stable to Acidic Boc Removal)

In synthetic routes where a second amine elsewhere in the molecule is Boc-protected, Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate enables selective acidic deprotection of the Boc group (using TFA or HCl/dioxane) without affecting the Cbz group on the spirocyclic nitrogen [1]. This orthogonality is well-documented: Cbz carbamates remain intact under the mild acidolysis conditions that quantitatively remove Boc groups, while Boc groups are inert to the hydrogenolysis conditions used to cleave Cbz [1]. The tert-butyl analog (CAS 143306-64-3) cannot fulfill this role because both its protecting groups would be acid-labile, eliminating the possibility of sequential, site-selective deprotection.

Diversity-Oriented Synthesis of Constrained Piperidine Scaffolds via Ketone Elaboration

The 8-oxo ketone provides a reactive anchor for diversity-oriented synthesis (DOS) strategies. Reductive amination with primary or secondary amines converts the ketone to a substituted 8-amino derivative, while Grignard or organolithium addition installs carbon-based substituents at the 8-position with concomitant generation of a tertiary alcohol [1]. These transformations are conducted with the Cbz group intact, allowing subsequent deprotection and further functionalization of the piperidine nitrogen. The reduced analog (CAS 1454650-21-5) lacks this ketone handle and cannot participate in such carbonyl-dependent transformations without prior oxidation, adding at least one synthetic step and potentially compromising overall yield.

Protease Inhibitor and Constrained Peptidomimetic Scaffold Construction

The spiro[2.5]octane core, with its rigid cyclopropane ring and 8-oxo ketone, is specifically suited for constructing constrained peptidomimetics and protease inhibitor scaffolds [1]. The three-dimensional architecture imposed by the spiro junction restricts conformational freedom, potentially enhancing binding affinity and selectivity for biological targets. This scaffold class has been validated in drug discovery programs: azaspiro[2.5]octane carboxamides have yielded potent histamine-3 receptor antagonists with nanomolar IC₅₀ values and demonstrated in vivo brain penetration (brain-to-plasma ratio ~3) in mice [2]. The benzyl ester variant is particularly useful when the Cbz group serves as a latent amine that can be unmasked late in the synthetic sequence to install a final amide or sulfonamide moiety.

Solution-Phase Chemistry Favoring Liquid Building Blocks for Direct Dispensing

The liquid physical form of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (as reported by Fluorochem) [1] facilitates direct volumetric dispensing for solution-phase parallel synthesis or high-throughput experimentation workflows. Unlike the solid tert-butyl analog (CAS 143306-64-3), which requires weighing and dissolution, the liquid benzyl ester can be directly added to reaction mixtures via syringe or automated liquid handler, potentially improving workflow efficiency in array synthesis. Laboratories must ensure cold-chain storage at 2–8°C and plan procurement logistics accordingly, as the compound is not stable under prolonged ambient storage [2].

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